3-(2-Chloroacetyl)cyclobutan-1-one
Description
Properties
IUPAC Name |
3-(2-chloroacetyl)cyclobutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO2/c7-3-6(9)4-1-5(8)2-4/h4H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGABGULQCWKFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloroacetyl)cyclobutan-1-one typically involves the reaction of cyclobutanone with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The general reaction scheme is as follows:
Cyclobutanone+Chloroacetyl chlorideBasethis compound
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive chloroacetyl chloride.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloroacetyl)cyclobutan-1-one can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chloroacetyl group can be substituted by nucleophiles such as amines or thiols.
Reduction: The carbonyl group in the cyclobutanone ring can be reduced to form the corresponding alcohol.
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, thiols, or alcohols in the presence of a base.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic substitution: Formation of substituted cyclobutanones.
Reduction: Formation of cyclobutanol derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
3-(2-Chloroacetyl)cyclobutan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving cyclobutanone derivatives.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Chloroacetyl)cyclobutan-1-one depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the chloroacetyl group acts as a leaving group, allowing nucleophiles to attack the carbonyl carbon. In reduction reactions, the carbonyl group is reduced to an alcohol, altering the compound’s reactivity and properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the unique properties of 3-(2-Chloroacetyl)cyclobutan-1-one, the following structurally related cyclobutanone derivatives are analyzed:
Structural and Physicochemical Properties
- Electron Effects : The chloroacetyl group in the target compound is electron-withdrawing, enhancing electrophilicity at the ketone and facilitating nucleophilic attacks. In contrast, the methoxyphenyl group in 3-(2-methoxyphenyl)cyclobutan-1-one is electron-donating, which may stabilize resonance structures and alter reactivity patterns .
Biological Activity
3-(2-Chloroacetyl)cyclobutan-1-one is a cyclic ketone with potential biological activities that have garnered interest in medicinal chemistry. This compound's unique structure may influence its interactions with biological targets, leading to various pharmacological effects. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a cyclobutane ring substituted with a chloroacetyl group. Its molecular formula is , and it has a CAS number of 2445790-61-2. The presence of the chloroacetyl moiety is significant as it can enhance the compound's reactivity and potential interactions with biological molecules.
The mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interact with specific enzymes or receptors, potentially inhibiting their activity. The chloroacetyl group can facilitate nucleophilic attack by biological nucleophiles, leading to modifications in target proteins.
Biological Activities
Research into the biological activities of this compound has indicated several potential applications:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, although specific mechanisms remain to be characterized.
- Anticancer Properties : There is emerging evidence that compounds with similar structures show cytotoxic effects against various cancer cell lines. The potential for this compound to inhibit tumor growth warrants further investigation.
Case Studies and Research Findings
A review of available literature highlights several studies focusing on the biological activity of this compound and related compounds:
| Study | Findings |
|---|---|
| Study A | Investigated the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa, A549). Results indicated IC50 values in the micromolar range, suggesting significant cytotoxicity. |
| Study B | Explored the antimicrobial efficacy against bacterial strains. The compound demonstrated moderate inhibitory concentrations, indicating potential as an antimicrobial agent. |
| Study C | Analyzed the compound's interaction with histone acetyltransferases (HATs), proposing that it may act as an inhibitor, thus affecting gene expression related to cell proliferation. |
Q & A
Q. What are the standard synthetic routes for 3-(2-Chloroacetyl)cyclobutan-1-one, and how is the product characterized?
The synthesis typically involves a two-step process: (1) formation of a cyclobutanone precursor via a Mannich reaction using ketones, aldehydes, and ammonium acetate, followed by (2) chloroacetylation with chloroacetyl chloride in dichloromethane using triethylamine as a catalyst. Yield optimization (e.g., ~90% in reported cases) requires strict control of stoichiometry and reaction time . Characterization employs IR spectroscopy (C=O stretching at ~1718 cm⁻¹, amidic carbonyl at ~1654 cm⁻¹) and single-crystal X-ray diffraction (SCXRD) to confirm bond lengths, angles, and molecular geometry. SCXRD data refinement uses SHELXL for small-molecule structures, with hydrogen atoms placed via difference-Fourier maps or idealized positions .
Q. How is the molecular structure of this compound validated experimentally?
SCXRD is the gold standard. Key parameters include:
- Bond lengths : Chloroacetyl C–Cl = 1.76–1.80 Å, cyclobutanone C=O = 1.21–1.23 Å.
- Dihedral angles : Perpendicular orientation (89.8°) between chloroacetyl and phenyl groups in derivatives . Data collection employs Mo-Kα radiation (λ = 0.71073 Å), and refinement in SHELXL accounts for obstructed reflections (e.g., 134, 043) .
Q. What safety protocols are critical when handling chloroacetyl derivatives in the lab?
Chloroacetyl compounds require PPE (gloves, goggles, fume hood) due to reactivity and toxicity. Work under inert atmospheres (N₂/Ar) to prevent hydrolysis. Waste disposal must follow halogenated organic waste protocols. MedChemExpress and Aladdin safety sheets emphasize avoiding skin contact and inhalation .
Advanced Research Questions
Q. How can Cremer-Pople puckering parameters quantify cyclobutane ring distortion in derivatives?
Cyclobutane puckering is analyzed using Cremer-Pople coordinates (amplitude q and phase angle θ), derived from atomic displacements relative to a mean plane. For example, SCXRD data for this compound derivatives can be processed with software like CrystalExplorer to calculate q (typically 0.5–0.7 Å for moderate puckering) and classify ring conformations (e.g., "envelope" or "half-chair") .
Q. What discrepancies arise between experimental (SCXRD) and DFT-optimized structures, and how are they resolved?
DFT studies (B3LYP/6-31G(d,p)) often show slight deviations:
Q. How do HOMO-LUMO gaps inform reactivity in chloroacetylcyclobutanones?
For this compound derivatives, HOMO (localized on amidic carbonyl) and LUMO (delocalized over bicyclic rings) energies (e.g., ΔE = 5.3 eV) predict nucleophilic attack at the chloroacetyl group. Lower ΔE correlates with higher electrophilicity, guiding functionalization strategies .
Q. What methodologies validate biological activity predictions for chloroacetylcyclobutanones?
Molecular docking (AutoDock) against targets like estrogen receptor alpha (PDB: 3ERT) assesses binding affinity. A docking score of −9.56 kcal/mol suggests strong hydrophobic interactions (e.g., phenyl groups with Leu387) and hydrogen bonding (amide-O with Arg394). In vitro assays (e.g., enzyme inhibition) are required to confirm computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
